2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile
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Overview
Description
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4NO It is characterized by the presence of a fluoro group, a hydroxy group, and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluoro and trifluoromethyl groups onto a benzonitrile core through electrophilic aromatic substitution reactions. The hydroxy group can be introduced via nucleophilic substitution or hydroxylation reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the fluoro or trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a carbonyl compound, while reduction of the nitrile group produces an amine derivative.
Scientific Research Applications
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 4-Fluoro-2-(trifluoromethyl)benzonitrile
Uniqueness
2-Fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile is unique due to the presence of both a hydroxy group and a trifluoromethyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-6-hydroxy-4-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-6-1-4(8(10,11)12)2-7(14)5(6)3-13/h1-2,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEWZBJUHIBWLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C#N)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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